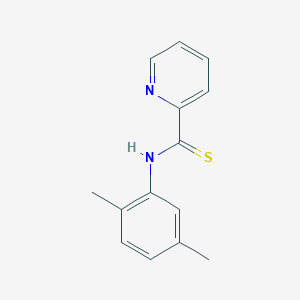
N-(2,5-dimethylphenyl)pyridine-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethylphenyl)pyridine-2-carbothioamide is a useful research compound. Its molecular formula is C14H14N2S and its molecular weight is 242.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The study by Lawrence et al. (2015) discusses the synthesis and crystal structures of compounds closely related to N-(2,5-dimethylphenyl)pyridine-2-carbothioamide, focusing on their stability and electrochemistry. This research reveals insights into the kinetic formation and mechanistic aspects of palladium pincer complexes derived from such compounds, highlighting their associative nature and electrochemical properties (Lawrence et al., 2015).
Anticancer Activity
Meier et al. (2013) report on a series of organometallic antitumor agents incorporating N-substituted 2-pyridinecarbothioamides, demonstrating their potential as orally active anticancer compounds. This study emphasizes the significant antiproliferative effects of these compounds on resistant cancer cell lines, offering a promising avenue for the development of new cancer therapies (Meier et al., 2013).
Pharmacological Applications
Research by Hussain and Kaushik (2015) on various derivatives of pyrazoles, including compounds with structural similarities to this compound, showcases their anti-inflammatory and antimicrobial activities. This study suggests these compounds' potential in developing new therapeutic agents with minimized side effects compared to existing drugs (Hussain & Kaushik, 2015).
Electrocatalytic Applications
An investigation by Lawrence et al. (2020) into cobalt(II) complexes with pincer ligands, including those derived from compounds similar to this compound, reveals their applicability in the electrocatalytic hydrogen evolution reaction. This study highlights the influence of ligand structure on catalytic activity and offers insights into the development of efficient catalysts for hydrogen production (Lawrence et al., 2020).
Derivatization Reagents in LC/ESI-MS/MS
The work by Inoda et al. (2011) focuses on the synthesis of derivatization reagents for carboxylic acids, where compounds similar to this compound are employed. This research underlines the enhancement of electrospray ionization response and the efficiency in mass spectrometry detection, illustrating the utility of these compounds in analytical chemistry (Inoda et al., 2011).
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)pyridine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c1-10-6-7-11(2)13(9-10)16-14(17)12-5-3-4-8-15-12/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPFOOUKUCCKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2706404.png)


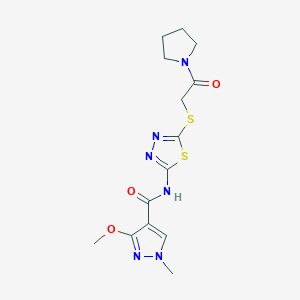
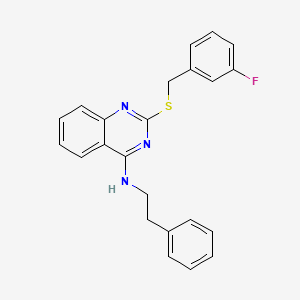
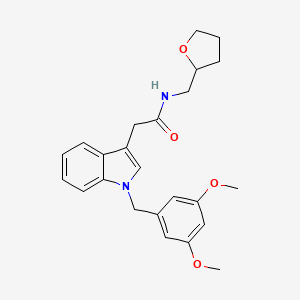

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2706414.png)
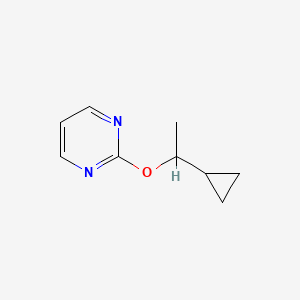
![3-[(2-Methoxyethyl)amino]propanenitrile](/img/structure/B2706417.png)
![N-(3,4-dichlorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2706419.png)
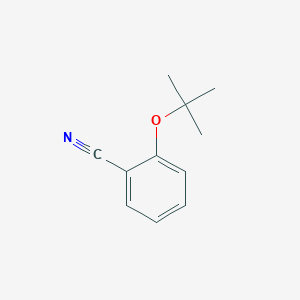
![1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2706422.png)
